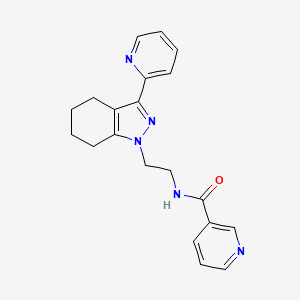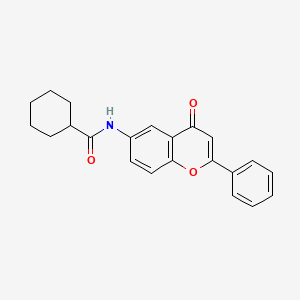![molecular formula C17H15BrFN3O2 B2726364 1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-60-2](/img/structure/B2726364.png)
1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea” is an organic molecule that contains several functional groups. It has a urea group (-NH-CO-NH-), a pyrrolidinone group (a five-membered ring containing nitrogen and a carbonyl group), and two phenyl groups (benzene rings), one of which is substituted with a bromine atom and the other with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and the cyclic structure of the pyrrolidinone. The bromophenyl and fluorophenyl groups are likely to influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in condensation reactions, while the bromine and fluorine atoms on the phenyl rings could be sites of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and halogens is likely to result in relatively high melting and boiling points, and the compound is likely to be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
CNS Agents and Anxiolytic Activity
A study by Rasmussen et al. (1978) explored a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, showing anxiolytic activity in some compounds with phenyl or substituted phenyl groups. They found that certain substitutions imparted muscle-relaxant properties, indicating potential applications in central nervous system disorders.
Orexin Receptor Mechanisms
Piccoli et al. (2012) examined the effects of different orexin receptor antagonists, including compounds structurally related to the query compound, on compulsive food consumption in rats. Their findings suggest a role for orexin-1 receptor mechanisms in binge eating, which could be relevant for treating eating disorders (Piccoli et al., 2012).
PI3 Kinase Inhibitor Synthesis
Chen et al. (2010) described the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, which is structurally related to the query compound. This research contributes to the development of cancer therapies targeting the PI3 kinase pathway (Chen et al., 2010).
Urea-Fluoride Interaction
Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing insights into hydrogen bonding mechanisms. This research is significant in understanding the molecular interactions and potential applications in materials science (Boiocchi et al., 2004).
Glycolic Acid Oxidase Inhibitors
Rooney et al. (1983) synthesized a series of derivatives as inhibitors of glycolic acid oxidase, indicating potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
Silver Complexes
Chandran et al. (2008) discussed the silver complexes of N-4-halophenyl-N'-4-pyridyl ureas, which have implications in crystal engineering and materials chemistry (Chandran et al., 2008).
TRPV1 Antagonist
Gunthorpe et al. (2007) characterized SB-705498, a compound structurally similar to the query, as a potent TRPV1 antagonist, suggesting its potential in treating conditions like chronic pain (Gunthorpe et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could include detailed studies of its synthesis, properties, and potential applications. This could involve experimental work to determine its physical and chemical properties, investigations into its reactivity and potential uses, and possibly computational studies to predict its behavior .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2/c18-11-1-5-13(6-2-11)20-17(24)21-14-9-16(23)22(10-14)15-7-3-12(19)4-8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEQMSINOXFAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


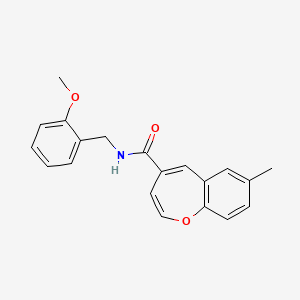
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2726284.png)



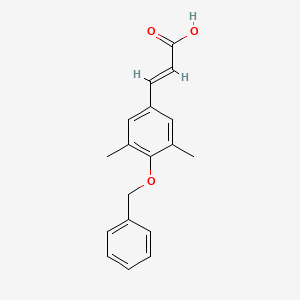
![6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2726291.png)

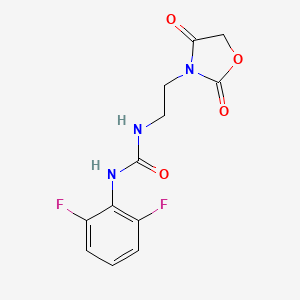
![2-chloro-N'-[2-(methylsulfanyl)pyridine-3-carbonyl]benzohydrazide](/img/structure/B2726296.png)
